molecular formula C6H5BrINO B6301562 2-Bromo-4-iodo-6-methoxypyridine CAS No. 2384576-93-4

2-Bromo-4-iodo-6-methoxypyridine

Cat. No.: B6301562
CAS No.: 2384576-93-4
M. Wt: 313.92 g/mol
InChI Key: JPTBBPPICOPJDK-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-6-methoxypyridine is an organic compound belonging to the class of halogenated pyridines It is characterized by the presence of bromine, iodine, and methoxy functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-iodo-6-methoxypyridine typically involves halogenation reactions. One common method involves the bromination and iodination of 6-methoxypyridine. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable solvents and catalysts to achieve the desired substitution on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-iodo-6-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methoxypyridine
  • 4-Iodo-6-methoxypyridine
  • 2-Bromo-4-iodo-3-methoxypyridine

Uniqueness

2-Bromo-4-iodo-6-methoxypyridine is unique due to the simultaneous presence of bromine, iodine, and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

2-bromo-4-iodo-6-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTBBPPICOPJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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